{Bicyclo[2.1.0]pentan-1-yl}methanol
Description
Historical Context and Evolution of Bicyclo[2.1.0]pentane Research
The journey into the chemistry of bicyclo[2.1.0]pentane, colloquially known as "housane" due to its house-like shape, began with its first synthesis reported by Criegee in 1957. wikipedia.org This was achieved through the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene. wikipedia.org The parent hydrocarbon, a colorless liquid with a boiling point of 45.5 °C, is a saturated cycloalkane with the formula C₅H₈. wikipedia.org Its structure consists of a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring, resulting in significant ring strain. wikipedia.orgontosight.ai
Early research was driven by a fundamental interest in the effects of ring strain on chemical bonding and reactivity. lookchem.com The unique, compact structure of bicyclo[2.1.0]pentane and its derivatives provided a rich platform for studying these effects. solubilityofthings.com Over the decades, investigations into its unimolecular and bimolecular thermal reactions have revealed unusual and sometimes puzzling chemical behaviors, sparking mechanistic debates and further research. rsc.orgrsc.org Various methods for its preparation have since been developed, including photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene and the addition of methylene (B1212753) to cyclobutene. wikipedia.orgorgsyn.org
Significance of Strained Bicyclic Architectures in Contemporary Organic Synthesis
Strained bicyclic compounds are more than just academic curiosities; they are powerful building blocks in modern organic synthesis. numberanalytics.com The high ring strain inherent in these molecules, a combination of angle strain and torsional strain, translates to increased potential energy and heightened reactivity. wikipedia.orglscollege.ac.innumberanalytics.com This stored energy can be harnessed to drive a variety of chemical transformations that would otherwise be difficult to achieve. wikipedia.orglscollege.ac.in
The unique three-dimensional structures of bicyclic compounds make them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com Their rigid frameworks can be used to control stereochemistry and introduce specific spatial arrangements of functional groups. numberanalytics.com For instance, the reactivity of bicyclic compounds is influenced by the presence of functional groups, the degree of molecular strain, and the stereochemistry of the molecule. numberanalytics.com This allows chemists to design and construct novel molecules with tailored properties. numberanalytics.com The applications of ring strain are diverse, from driving ring-opening metathesis polymerizations to being incorporated into the design of new materials. wikipedia.orgontosight.ai
Scope and Research Trajectory for {Bicyclo[2.1.0]pentan-1-yl}methanol within Strained Systems
While the parent bicyclo[2.1.0]pentane has been the subject of numerous studies, research into its functionalized derivatives, such as this compound, is an area of growing interest. The introduction of a hydroxymethyl group at the bridgehead position opens up new avenues for synthetic transformations and applications. The chemistry of bicyclo[2.1.0]pentane derivatives is still considered relatively unexplored due to a lack of modular synthetic approaches. researchgate.net
Future research is likely to focus on several key areas:
Development of Novel Synthetic Methodologies: Creating efficient and stereoselective methods to synthesize polysubstituted housanes is a primary objective. researchgate.net Recent advancements include the use of intramolecular cyclization and sequential cycloaddition reactions. researchgate.netresearchgate.net
Exploration of Reactivity: The presence of the hydroxyl group in this compound provides a handle for a wide range of chemical modifications. Understanding how the strained bicyclic core influences the reactivity of this functional group is a key research question.
Applications in Medicinal Chemistry and Materials Science: Strained bicyclic systems are increasingly recognized for their potential in drug discovery. ontosight.ai The rigid scaffold of this compound could be used to design novel bioactive compounds. Furthermore, the unique properties of such strained molecules make them interesting candidates for the development of new materials. lookchem.com
Recent studies have begun to explore the synthesis and properties of related bicyclo[2.1.0]pentane derivatives, such as carboxylic acids and their analogues. researchgate.netenamine.net These studies have shown that the bicyclo[2.1.0]pentane core can influence properties like hydrophilicity. researchgate.netenamine.net As synthetic methods become more sophisticated, the full potential of this compound and other derivatives as versatile building blocks in organic chemistry will undoubtedly be realized.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
1-bicyclo[2.1.0]pentanylmethanol |
InChI |
InChI=1S/C6H10O/c7-4-6-2-1-5(6)3-6/h5,7H,1-4H2 |
InChI Key |
CDALIZUXEPHQTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1C2)CO |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 2.1.0 Pentan 1 Yl Methanol and Its Precursors
Methodological Strategies for the Construction of the Bicyclo[2.1.0]pentane Core
The formation of the fused cyclopropane (B1198618) and cyclobutane (B1203170) ring system of the housane framework is a significant synthetic challenge due to its inherent ring strain. Chemists have devised several elegant approaches to overcome this hurdle.
Cyclopropenation and Photocycloaddition Pathways to Bicyclo[2.1.0]pentane Frameworks
A prominent and modern approach for assembling highly substituted bicyclo[2.1.0]pentane systems involves a two-step sequence combining transition-metal-catalyzed cyclopropenation with photochemical cycloaddition. oup.comorgsyn.orgrsc.org This method begins with the reaction of an alkyne with a diazoacetate in the presence of a silver(I) or gold(I) catalyst. This step generates a cyclopropene (B1174273) intermediate. oup.comacs.org Subsequent irradiation of the cyclopropene with an electron-deficient alkene, often using blue LED light and a triplet-sensitizer at low temperatures, initiates an intermolecular [2+2] photocycloaddition to yield the bicyclo[2.1.0]pentane framework. oup.comorgsyn.orgrsc.org This sequence is noted for its high degree of stereoselectivity, allowing for the controlled synthesis of complex, functionalized housanes. orgsyn.orgrsc.org When enantiomerically enriched cyclopropenes are used, the subsequent photocycloaddition proceeds with retention of stereochemistry. rsc.org
Table 1: Representative Cycloaddition Approach to Bicyclo[2.1.0]pentane Core
| Step | Reactants | Catalyst/Conditions | Product | Ref |
|---|---|---|---|---|
| 1. Cyclopropenation | Alkyne, Aryldiazoacetate | Ag(I) or Au(I) catalyst | Substituted Cyclopropene | oup.com |
Intramolecular Cyclization Strategies for Housane Ring Formation
Intramolecular cyclization provides another powerful avenue to the housane skeleton. One effective method relies on the base-mediated cyclization of functionalized cyclopentanes. oup.comnih.gov In this approach, a trisubstituted cyclopentane (B165970) carboxylate, bearing a suitable leaving group at the C-4 position, undergoes intramolecular cyclization when treated with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS). oup.comnih.gov This strategy has proven effective for the diastereoselective, large-scale synthesis of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids. nih.gov
Another intramolecular strategy begins with cyclopropene derivatives. Under rhodium(II) catalysis, specifically engineered cyclopropenylvinyl carbinols can form a carbene intermediate that subsequently undergoes an intramolecular cyclopropanation, efficiently yielding the housane ring system. rsc.org
Table 2: Intramolecular Cyclization for Housane Synthesis
| Precursor Type | Reagents/Catalyst | Key Transformation | Product | Ref |
|---|---|---|---|---|
| Trisubstituted Cyclopentane Carboxylate | LiHMDS | Intramolecular enolate alkylation | Bicyclo[2.1.0]pentane Carboxylic Acid | oup.com |
Alternative Synthetic Routes from Cyclopentadiene (B3395910) Derivatives
A classic and scalable synthesis of the parent bicyclo[2.1.0]pentane molecule starts from the readily available cyclopentadiene. orgsyn.org This multi-step procedure, detailed in Organic Syntheses, begins with a Diels-Alder reaction between cyclopentadiene and ethyl azodicarboxylate to form a 2,3-diazabicyclo[2.2.1]hept-5-ene derivative. orgsyn.org The double bond of this adduct is then saturated via catalytic hydrogenation. The resulting saturated compound is subjected to hydrolysis and oxidation to yield 2,3-diazabicyclo[2.2.1]hept-2-ene. The final step involves the thermal pyrolysis of this azo compound, which causes the extrusion of nitrogen gas and the formation of the bicyclo[2.1.0]pentane core in high yield. orgsyn.org
Targeted Functionalization Approaches for the Synthesis of {Bicyclo[2.1.0]pentan-1-yl}methanol
Once the bicyclo[2.1.0]pentane core is established, the next critical phase is the introduction of the methanol (B129727) moiety at a bridgehead position.
Direct Functionalization of Bicyclo[2.1.0]pentane Derivatives to Incorporate the Methanol Moiety
The direct C-H functionalization of a pre-formed bicyclo[2.1.0]pentane to install a hydroxymethyl group at the bridgehead is not a well-documented transformation. While methods for the C-H functionalization of other strained bicyclic systems like bicyclo[1.1.1]pentanes exist, these often require directing groups and specialized reagents, and direct application to the housane system for hydroxymethylation has not been extensively reported. nih.gov Therefore, synthetic efforts typically rely on installing a functional group handle that can be readily converted to the desired alcohol.
Reductive Transformations for Hydroxymethyl Group Installation
The most established and reliable method for synthesizing this compound involves the reduction of a corresponding carboxylic acid or ester derivative. Several of the methods used to construct the housane core, particularly the intramolecular cyclization strategies, directly yield bicyclo[2.1.0]pentane-1-carboxylic acid or its esters. rsc.orgnih.govresearchgate.net
These carboxylic acid derivatives can then be reduced to the primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, capable of reducing both esters and carboxylic acids to alcohols. oup.commasterorganicchemistry.com The reaction typically involves treating the bicyclo[2.1.0]pentane carboxylate with LiAlH₄ in an ethereal solvent like tetrahydrofuran (B95107) (THF). rsc.org An alternative reducing agent, such as a borane (B79455) complex (e.g., BH₃·Me₂S), can also be employed for this purpose, offering different reactivity and selectivity profiles. acs.org This two-step sequence—synthesis of the carboxylic acid followed by reduction—represents the most practical and demonstrated pathway to this compound.
Table 3: Reduction of Precursors to this compound
| Precursor | Reducing Agent | Solvent | Product | Ref |
|---|---|---|---|---|
| Bicyclo[2.1.0]pentane-1-carboxylic acid or ester | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) / Diethyl ether | This compound | masterorganicchemistry.comrsc.org |
Stereoselective and Diastereoselective Synthesis of this compound and its Precursors
The construction of the highly strained bicyclo[2.1.0]pentane (housane) framework with specific stereochemistry presents a significant synthetic challenge. Researchers have developed several methodologies to control the stereochemical outcome during the synthesis of precursors to this compound, as well as in the direct synthesis of substituted housanes. These methods often rely on intramolecular cyclization reactions or cycloaddition strategies.
One prominent approach involves the intramolecular cyclization of substituted cyclopentane precursors. A diastereoselective synthesis of cis- and trans-1,3-disubstituted bicyclo[2.1.0]pentane-1-carboxylic acids has been developed, which can serve as precursors to the target methanol derivative. researchgate.netresearchgate.net This method utilizes an electrophilic double bond desymmetrization followed by an intramolecular enolate alkylation. researchgate.net The stereochemical outcome of the cyclization is dependent on the stereochemistry of the starting cyclopentane derivative. This synthetic sequence has proven to be scalable, allowing for the preparation of both cis- and trans-isomers in a diastereoselective manner on a scale of up to 80 grams. researchgate.netresearchgate.net
Another powerful strategy for the stereoselective synthesis of highly functionalized bicyclo[2.1.0]pentanes involves a sequential [2+1] and [2+2] cycloaddition. nih.gov This method begins with a silver- or gold-catalyzed cyclopropenation of alkynes with aryldiazoacetates. nih.gov The resulting cyclopropene then undergoes a highly diastereoselective intermolecular [2+2] photocycloaddition with an electron-deficient alkene, using blue LED irradiation and a photocatalyst at low temperatures (-40 °C). nih.gov When enantioenriched cyclopropenes are used, the reaction proceeds with enantioretention, yielding enantioenriched bicyclo[2.1.0]pentane derivatives. nih.gov
Furthermore, a highly stereoselective, catalytic strategy has been developed for synthesizing polysubstituted housanes, which can feature up to three contiguous all-carbon-quaternary centers. rsc.org This method operates under mild conditions, employing visible light and an organic dye as a photocatalyst. rsc.org The direct reduction of a bicyclo[2.1.0]pentane ester derivative to this compound has also been reported. For instance, the reduction of methyl 5-(4-methoxyphenyl)-3-oxo-1-(p-tolyl)-3-oxaspiro[bicyclo[2.1.0]pentane-2,1'-cyclohexane]-2',5'-diene-5-carboxylate with diisobutylaluminium hydride (DIBAL-H) in THF at -78 °C yields the corresponding this compound derivative. rsc.org
Table 1: Selected Stereoselective Syntheses of Bicyclo[2.1.0]pentane Derivatives
| Precursor/Starting Material | Method | Key Reagents/Conditions | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Trisubstituted cyclopentane carboxylates | Intramolecular cyclization (EDIEA) | LiHMDS, THF, -70°C to rt | cis- and trans-1,3-disubstituted housane-1-carboxylic acids | Diastereoselective | researchgate.net |
| Alkynes and aryldiazoacetates | Sequential [2+1] and [2+2] cycloadditions | Ag or Au catalyst, then blue LED, photocatalyst, -40 °C | Highly functionalized bicyclo[2.1.0]pentanes | Highly diastereoselective, enantioretentive | nih.gov |
| Substituted cyclopropenes | Visible-light photocatalysis | Organic dye, visible light | Polysubstituted housanes | Highly stereoselective | rsc.org |
| Bicyclo[2.1.0]pentane ester | Reduction | DIBAL-H, THF, -78 °C | This compound derivative | - | rsc.org |
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The practical application of this compound and its derivatives in various fields necessitates the development of scalable synthetic routes with optimized reaction conditions and high yields. Research efforts have focused on improving the efficiency of key steps in the synthesis of the bicyclo[2.1.0]pentane core.
A notable example of a scalable synthesis is the diastereoselective preparation of 1,3-disubstituted bicyclo[2.1.0]pentane-1-carboxylic acids. researchgate.netresearchgate.net The synthetic sequence, commencing from cyclopent-3-ene carboxylate, has been successfully performed on a scale of up to 80 grams. researchgate.netresearchgate.net The optimization of the intramolecular cyclization step, mediated by LiHMDS, was crucial for achieving high diastereoselectivity and good yields on a larger scale. researchgate.net The reaction conditions, including the amount of base, temperature, and reaction time, were fine-tuned to ensure efficient ring closure. researchgate.net
For photochemical methods, such as the [2+2] cycloaddition to form the bicyclo[2.1.0]pentane skeleton, scalability can be addressed through the use of flow chemistry. Photochemical reactions in flow reactors allow for better light penetration, precise temperature control, and shorter reaction times, which can lead to higher yields and improved safety compared to batch processes. While specific details on the flow synthesis of this compound precursors are not extensively documented in the provided search results, the successful application of flow photochemistry for the synthesis of other strained bicyclic systems, like bicyclo[1.1.1]pentanes, suggests its potential for the scalable production of housane derivatives. chemrxiv.orgacs.org
Table 2: Factors for Optimization in Scalable Synthesis
| Synthetic Step | Key Parameters for Optimization | Potential for Scalability |
|---|---|---|
| Intramolecular Cyclization | Stoichiometry of base (e.g., LiHMDS), reaction temperature, reaction time, solvent. | Demonstrated up to 80g scale. researchgate.netresearchgate.net |
| Photochemical Cycloaddition | Wavelength of light, photocatalyst loading, reaction temperature, flow rate (in flow chemistry). | Flow chemistry offers high potential for scalability. |
| Reduction to Alcohol | Choice of reducing agent (e.g., DIBAL-H, LiAlH4), temperature, work-up procedure. | Requires careful selection of cost-effective and safe reagents for large-scale operations. |
Advanced Spectroscopic and Crystallographic Characterization of Bicyclo 2.1.0 Pentan 1 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of {Bicyclo[2.1.0]pentan-1-yl}methanol and its derivatives. Both ¹H and ¹³C NMR provide critical information regarding the connectivity and stereochemical arrangement of the molecule.
In the ¹H NMR spectrum, the protons of the bicyclo[2.1.0]pentane core exhibit complex splitting patterns due to the rigid, strained ring system. The chemical shifts are influenced by the anisotropic effects of the cyclopropane (B1198618) and cyclobutane (B1203170) rings. The methylene (B1212753) protons of the hydroxymethyl group typically appear as a distinct signal, the chemical shift of which is sensitive to the solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The bridgehead carbons of the bicyclo[2.1.0]pentane skeleton are particularly noteworthy, often appearing at characteristic upfield or downfield positions depending on the substitution pattern. The carbon of the CH₂OH group is also readily identified. For derivatives, the interpretation of ¹³C and ¹H NMR spectra is fundamental, with techniques like Nuclear Overhauser Effect (NOE) studies being employed to assign stereochemistry. researchgate.net
Table 1: Representative NMR Data for Bicyclic Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Methyl 3-chlorocyclobutanecarboxylate (diastereomeric mixture) | ¹H | 4.60 | ttd | 7.5, 6.4, 1.0 |
| ¹H | 4.30 | tt | 8.6, 7.2 | |
| ¹H | 3.71 | s | ||
| ¹H | 3.70 | s | ||
| ¹H | 3.31 | ttd | 9.7, 5.3, 4.8, 1.0 | |
| ¹H | 3.26-3.10 | m | ||
| ¹H | 2.92-2.73 | m | ||
| ¹H | 2.63-2.50 | m | ||
| (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | ¹H | 3.82 | s | |
| ¹H | 1.99 | d | 2.5 | |
| ¹H | 1.81 | s | ||
| Methyl 4-(3-(phenylsulfonyl)bicyclo[1.1.0]butan-1-yl)benzoate | ¹³C | 161.3 | d | 15.0 |
| ¹³C | 135.6 | d | 3.2 | |
| ¹³C | 134.6 | d | 10.1 | |
| ¹³C | 130.1 | d | 13.1 | |
| ¹³C | 117.0 | d | 80.8 | |
| ¹³C | 115.2 | d | 85.9 |
X-ray Diffraction Analysis for Solid-State Structural Determination and Conformational Studies
Studies on related bicyclo[2.1.0]pentane derivatives have shown that the five-membered ring adopts a fixed envelope conformation. nih.govresearchgate.net The puckering of the cyclobutane ring and the orientation of the substituent at the 1-position are key conformational features that can be precisely determined. The crystal structure of a derivative would reveal the exact bond lengths of the highly strained cyclopropane and cyclobutane rings, providing valuable data for theoretical and computational studies.
Table 2: Illustrative Crystallographic Parameters for Bicyclic Systems
| Parameter | Bicyclo[2.1.0]pentane |
|---|---|
| C1-C2 Bond Length (Å) | 1.507 |
| C2-C3 Bond Length (Å) | 1.565 |
| C1-C4 Bond Length (Å) | 1.536 |
| Dihedral Angle (α, °) | 67.26 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₁₀O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.
The electron ionization (EI) mass spectrum of the parent bicyclo[2.1.0]pentane shows a characteristic fragmentation pattern that can be used for its identification. nist.govnist.gov For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and various fragment ions resulting from the loss of functional groups or ring cleavage. Common fragmentation pathways would likely involve the loss of a hydroxyl radical (•OH), a water molecule (H₂O), or the entire hydroxymethyl group (•CH₂OH). The fragmentation pattern provides valuable structural information and can be used to distinguish between isomers.
In studies of related compounds, such as bicyclo[1.1.0]butanes, high-resolution mass spectrometry has been used to identify reaction intermediates, such as radical adducts. acs.org
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
|---|---|---|
| [C₆H₁₀O]⁺ | 98.07 | Molecular Ion |
| [C₆H₉]⁺ | 81.07 | Loss of •OH |
| [C₅H₇]⁺ | 67.05 | Loss of •CH₂OH |
| [C₅H₆]⁺• | 66.05 | Further fragmentation |
Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.
In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration would typically appear in the 1000-1260 cm⁻¹ region. The C-H stretching vibrations of the aliphatic ring protons would be observed around 2850-3000 cm⁻¹. The strained nature of the bicyclo[2.1.0]pentane ring system may also give rise to characteristic absorptions.
Raman spectroscopy can provide additional information, particularly for non-polar bonds that may be weak or absent in the IR spectrum. The symmetric vibrations of the carbon skeleton would be expected to be strong in the Raman spectrum. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra. tsijournals.comaip.org
Table 4: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching (alcohol) | 3200-3600 (broad) |
| C-H | Stretching (alkane) | 2850-3000 |
| C-O | Stretching (alcohol) | 1000-1260 |
Computational Chemistry and Theoretical Studies on Bicyclo 2.1.0 Pentan 1 Yl Methanol
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for elucidating the electronic structure and energetics of molecules. These methods have been applied to the bicyclo[2.1.0]pentane system to understand its unique bonding and high reactivity.
Electronic Structure: The electronic structure of the bicyclo[2.1.0]pentane framework is characterized by significant ring strain, leading to bent bonds and unusual hybridization. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G**(d,p), are used to compute optimized geometries, molecular orbitals, and vibrational spectra. For the parent bicyclo[2.1.0]pentane, these calculations help in understanding the nature of the central C1-C4 bond, which is known to be weak and susceptible to cleavage. The introduction of a hydroxymethyl group at the bridgehead C1 position in {Bicyclo[2.1.0]pentan-1-yl}methanol is expected to influence the electronic properties. The electron-withdrawing nature of the oxygen atom can polarize the C1-C(methanol) bond and potentially affect the stability of the bicyclic core.
Energetics: High-level ab initio methods, such as CASPT2 and CASSCF, have been employed to study the energetics of thermal reactions of bicyclo[2.1.0]pentane, including its isomerization to cyclopentene (B43876) and 1,4-pentadiene (B1346968). These calculations provide insights into the activation barriers and reaction enthalpies, which are crucial for understanding the compound's stability. For this compound, DFT calculations would be instrumental in determining its heat of formation, bond dissociation energies, and the relative energies of different conformers arising from the rotation of the hydroxymethyl group.
Below is a table summarizing typical energetic data that could be obtained for this compound using DFT calculations, based on studies of similar bicyclic systems.
| Property | Calculated Value (Method) | Significance |
| Heat of Formation (ΔHf°) | Value kcal/mol (e.g., B3LYP/6-31G) | Indicates the thermodynamic stability of the molecule. |
| C1-C4 Bond Dissociation Energy | Value kcal/mol (e.g., B3LYP/6-31G) | Quantifies the strength of the central, highly strained bond. |
| Rotational Barrier of -CH2OH | Value kcal/mol (e.g., MP2/cc-pVTZ) | Determines the conformational flexibility of the hydroxymethyl group. |
Note: The values in this table are placeholders and would need to be calculated specifically for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and vibrational motions. For a rigid molecule like this compound, MD simulations can reveal important details about its dynamics.
Conformational Analysis: The bicyclo[2.1.0]pentane core is conformationally rigid due to the fused ring system. However, the hydroxymethyl substituent at the bridgehead position introduces a degree of conformational freedom through rotation around the C1-C(methanol) bond. X-ray diffraction studies on substituted housanes (bicyclo[2.1.0]pentanes) have shown them to be flattened analogs of cyclopentane (B165970) derivatives with a fixed envelope conformation of the five-membered ring. MD simulations can be used to explore the potential energy surface associated with this rotation and identify the most stable conformers. These simulations can also provide insights into the intramolecular hydrogen bonding possibilities between the hydroxyl group and the strained bicyclic framework.
Dynamics: MD simulations can also be used to study the vibrational dynamics of the molecule. The high strain in the bicyclo[2.1.0]pentane core leads to unique vibrational modes, which can be analyzed from the trajectories generated by MD simulations. This information can be valuable for interpreting experimental spectroscopic data, such as infrared and Raman spectra.
The table below illustrates the kind of information that can be extracted from MD simulations of this compound.
| Parameter | Information from MD Simulation | Relevance |
| Dihedral Angle (-C4-C1-C-O) | Time evolution and population distribution of rotamers. | Understanding the preferred orientation of the hydroxymethyl group. |
| Root Mean Square Deviation (RMSD) | Fluctuations of atomic positions around their equilibrium values. | Assessing the rigidity of the bicyclic framework. |
| Vibrational Density of States | Frequencies and intensities of vibrational modes. | Comparison with experimental vibrational spectra. |
Transition State Analysis for Reaction Pathways and Reaction Mechanisms
Transition state (TS) analysis is a crucial computational tool for understanding the mechanisms of chemical reactions. By locating and characterizing the transition state structures, chemists can determine the activation energies and predict the feasibility of different reaction pathways.
For bicyclo[2.1.0]pentane and its derivatives, TS analysis has been used to investigate various reactions, including thermal rearrangements and radical reactions. For instance, ab initio molecular orbital calculations have been used to model the stereochemistry of bicyclo[2.1.0]pentane hydroxylation, with equilibrium geometries and transition states fully optimized at the MP2 level of theory.
Reaction Pathways: The presence of the hydroxymethyl group in this compound can open up new reaction pathways or modify existing ones. For example, the hydroxyl group could participate in intramolecular reactions or influence the stereoselectivity of intermolecular reactions. TS analysis can be used to explore these possibilities. DFT calculations have been used to rationalize observed reactivity and the origin of stereoselectivity in reactions involving substituted housanes.
Reaction Mechanisms: Computational studies on the radical reactions of bicyclo[2.1.0]pentane have shown that attack at the bridgehead carbon atoms can occur via an SH2 reaction with fission of the C1-C4 bond. TS analysis for similar reactions of this compound would help to elucidate the role of the hydroxymethyl substituent in stabilizing or destabilizing the transition state. Deuterium-labeling studies combined with computational analysis have suggested the involvement of a palladium carbene intermediate in the C-H insertion step of certain reactions of housane derivatives.
A hypothetical reaction coordinate diagram for a reaction involving this compound, as determined by TS analysis, is presented below.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactant | 0.0 | Bond lengths and angles of the ground state. |
| Transition State | Value | Elongated/forming bonds, imaginary frequency. |
| Product | Value | Bond lengths and angles of the final product. |
Strain Energy Calculations and Aromaticity/Antiaromaticity Considerations in Bicyclic Systems
Strain Energy: The high reactivity of bicyclo[2.1.0]pentane is largely attributed to its significant ring strain. The strain energy of the parent bicyclo[2.1.0]pentane is approximately 57 kcal/mol. This strain arises from angle distortion in the three- and four-membered rings and eclipsing interactions. The strain energy of this compound is expected to be of a similar magnitude, although the bridgehead substituent may have a minor influence. Computational methods, such as homodesmotic reactions, are commonly used to calculate strain energies.
The presence of high strain energy is a key driver for many of the reactions of bicyclo[2.1.0]pentane derivatives, which proceed via strain-release pathways. Delocalization effects can also play a significant role in the reactivity of strained systems, sometimes opposing the expected behavior based on strain release energies alone.
Aromaticity/Antiaromaticity: While bicyclo[2.1.0]pentane is not an aromatic or antiaromatic system in the traditional sense, the electronic interactions within the strained framework can exhibit some characteristics of these concepts. The π-character of the bent bonds in the cyclopropane (B1198618) ring can lead to through-bond and through-space interactions that influence the molecule's stability and reactivity. However, these considerations are generally more relevant for unsaturated or charged bicyclic systems. For this compound, these effects are likely to be minor.
The table below provides a comparison of the strain energies of some relevant cyclic and bicyclic molecules.
| Compound | Strain Energy (kcal/mol) |
| Cyclopropane | 27.5 |
| Cyclobutane (B1203170) | 26.5 |
| Bicyclo[1.1.0]butane | 66.0 |
| Bicyclo[2.1.0]pentane | 57.0 |
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from computational chemistry calculations that can be used to predict the reactivity of molecules. These descriptors can be correlated with experimental data to develop quantitative structure-activity relationship (QSAR) models.
For a strained molecule like this compound, several quantum chemical descriptors could be particularly relevant for predicting its reactivity:
Frontier Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to act as an electron donor or acceptor, respectively. The HOMO-LUMO gap can be related to the kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can be used to predict the sites of electrophilic or nucleophilic attack.
Atomic Charges: Calculated atomic charges (e.g., Mulliken, NBO) can provide more quantitative information about the electron distribution and help to identify reactive sites.
Bond Orders: The calculated bond order of the central C1-C4 bond can be a good indicator of its strength and susceptibility to cleavage.
The strategic integration of quantum mechanical descriptors with machine learning models can lead to physics-informed, data-efficient modeling with some interpretability.
The following table lists some key quantum chemical descriptors and their potential implications for the reactivity of this compound.
| Descriptor | Calculated Value (Method) | Predicted Reactivity |
| HOMO Energy | Value eV (e.g., B3LYP/6-31G) | Susceptibility to electrophilic attack. |
| LUMO Energy | Value eV (e.g., B3LYP/6-31G) | Susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Value eV (e.g., B3LYP/6-31G) | Kinetic stability and chemical hardness. |
| MEP Minimum | Value kcal/mol (e.g., B3LYP/6-31G) | Likely site for electrophilic attack (e.g., oxygen lone pairs). |
| MEP Maximum | Value kcal/mol (e.g., B3LYP/6-31G*) | Likely site for nucleophilic attack (e.g., acidic proton). |
Note: The values in this table are placeholders and would need to be specifically calculated.
Transformative Applications and Future Research Trajectories in Advanced Organic Synthesis Featuring Bicyclo 2.1.0 Pentan 1 Yl Methanol
{Bicyclo[2.1.0]pentan-1-yl}methanol as a Chirality Source in Asymmetric Synthesis
The inherent chirality of substituted bicyclo[2.1.0]pentane scaffolds, including derivatives of this compound, presents a compelling opportunity for their use as chiral building blocks or in the development of chiral catalysts for asymmetric synthesis. While specific examples detailing the direct use of this compound as a primary chirality source are still emerging, the broader field of asymmetric synthesis using strained bicyclic compounds provides a strong precedent. For instance, the asymmetric transfer hydrogenation of ketones bearing a bicyclo[1.1.1]pentane (BCP) moiety has been shown to produce chiral BCP-containing alcohols with high enantiomeric excess. acs.org This suggests that the rigid and well-defined three-dimensional structure of the bicyclo[2.1.0]pentane framework can effectively influence the stereochemical outcome of reactions at adjacent functional groups.
The development of stereoselective synthetic routes to polysubstituted housanes further underscores their potential in asymmetric synthesis. rsc.org By controlling the stereochemistry of substituents on the bicyclic core, it is possible to generate a library of chiral synthons derived from this compound. These chiral building blocks can then be incorporated into larger, more complex molecules, transferring their stereochemical information to the final product. The predictable and fixed conformation of the bicyclo[2.1.0]pentane ring system, as revealed by X-ray diffraction studies of its derivatives, is a key attribute that can be exploited for the rational design of stereoselective transformations. researchgate.netacs.orgnih.gov
Utilization as a Building Block in Complex Molecular Architectures
The high strain energy inherent in the bicyclo[2.1.0]pentane skeleton makes its derivatives, including this compound, versatile building blocks for the synthesis of complex molecules. ontosight.ai The controlled release of this strain can drive a variety of chemical transformations, allowing for the construction of intricate carbocyclic and heterocyclic frameworks. The development of modular synthetic approaches to housane derivatives has significantly expanded their accessibility and utility in organic synthesis. researchgate.netrsc.org
One notable application is in the synthesis of bicyclic γ-amino acids, which are analogues of γ-aminobutyric acid (GABA). researchgate.netacs.orgnih.gov These conformationally constrained amino acids are of interest in medicinal chemistry for the design of peptidomimetics and peptide models. The synthesis of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids has been achieved in a diastereoselective manner on a significant scale, demonstrating the practical utility of this building block approach. researchgate.netacs.orgnih.gov
Furthermore, the reactivity of the bicyclo[2.1.0]pentane core can be strategically employed in ring-opening and rearrangement reactions to access a variety of cyclopentane (B165970) derivatives. For example, radical reactions of bicyclo[2.1.0]pentane can lead to the formation of cyclopent-3-enyl radicals through the fission of the central C(1)–C(4) bond. rsc.org This reactivity provides a pathway to functionalized five-membered rings that are common motifs in natural products and pharmaceuticals. The ability to introduce functionality at specific positions on the bicyclo[2.1.0]pentane ring, as demonstrated by the synthesis of 2-substituted derivatives from bicyclo[3.1.0]hexan-2-one, further enhances its versatility as a synthetic intermediate. rsc.org
Development of Novel Methodologies Facilitated by the this compound Framework
The unique reactivity of the bicyclo[2.1.0]pentane framework has spurred the development of novel synthetic methodologies. The strain within the molecule not only makes it a useful building block but also enables transformations that are not readily achievable with less strained systems. For instance, highly stereoselective catalytic strategies have been developed for synthesizing polysubstituted housanes under mild conditions using visible light and an organic dye as a photocatalyst. rsc.org This method allows for the creation of complex structures with up to three contiguous all-carbon-quaternary centers. researchgate.netrsc.org
Another innovative approach involves sequential [2+1] and [2+2] cycloadditions to construct highly functionalized bicyclo[2.1.0]pentanes. researchgate.net This strategy, which can be photosensitized, highlights the diverse ways in which the reactivity of precursors can be harnessed to build the housane skeleton. The development of a diastereoselective Paterno–Büchi reaction to synthesize novel spiro-oxa-housanes further expands the synthetic toolbox available to chemists working with this scaffold. rsc.org
The post-synthetic diversification of these newly formed housane derivatives is also a key area of methodological development. Strain-release driven transformations, such as a diastereospecific 1,2-ester migration, allow for the rapid synthesis of functionalized bicyclic imides, demonstrating the synthetic utility of the bicyclo[2.1.0]pentane core as a reactive intermediate. rsc.org These methodologies showcase how the inherent properties of the this compound framework can be exploited to facilitate the discovery and implementation of new synthetic reactions.
Emerging Research Avenues and Untapped Reactivity Profiles
While significant progress has been made in understanding and utilizing the chemistry of bicyclo[2.1.0]pentane derivatives, there remain numerous underexplored areas and emerging research avenues. The radical reactions of these compounds, for instance, present a rich field for further investigation. While it is known that radical abstraction of hydrogen can lead to rearrangement to cyclopent-3-enyl radicals, a deeper understanding of the factors controlling these reactions could lead to new synthetic applications. rsc.org Computational studies have begun to shed light on the role of hyperconjugation in the 1,2-shift reactivity of bicyclo[2.1.0]pentane radical cations, providing a theoretical framework for predicting and controlling these transformations. researchgate.net
The development of new catalytic systems for the functionalization of the bicyclo[2.1.0]pentane core is another promising direction. While photocatalytic methods have proven effective for the synthesis of polysubstituted housanes, the exploration of other catalytic manifolds, such as transition metal catalysis, could unlock new reactivity patterns and provide access to a wider range of derivatives. rsc.org The synthesis of novel bicyclo[2.1.0]pentane-containing ligands for use in catalysis is also an intriguing possibility.
Furthermore, the application of this compound and its derivatives in materials science and medicinal chemistry is still in its early stages. The rigid, three-dimensional structure of the bicyclo[2.1.0]pentane scaffold could be exploited in the design of new polymers with unique properties or as a novel scaffold for the development of therapeutic agents. The observation that the bicyclo[2.1.0]pentane core can slightly increase the hydrophilicity of molecules compared to their cyclopentane analogues suggests potential applications in drug design. researchgate.netacs.orgnih.gov As synthetic methodologies continue to improve and our understanding of the fundamental reactivity of this unique ring system deepens, the full potential of this compound in advanced organic synthesis is yet to be fully realized.
Q & A
Q. What advanced techniques validate the stereochemical integrity of functionalized derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
